molecular formula C21H26N2O3 B5156524 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine

1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine

Cat. No. B5156524
M. Wt: 354.4 g/mol
InChI Key: HAENTERFWMETBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine, also known as MPDP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical fields, including neurology, psychiatry, and oncology.

Mechanism of Action

The exact mechanism of action of 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine is not fully understood. However, it has been proposed that 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine acts as a modulator of the dopaminergic and serotonergic systems in the brain. It has been shown to increase the levels of dopamine and serotonin in the prefrontal cortex and striatum, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine has been shown to have various biochemical and physiological effects. It can increase the levels of dopamine and serotonin in the brain, which can improve cognitive function and mood. It can also inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It has also been extensively studied for its potential therapeutic applications in various medical fields. However, there are also some limitations to using 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine in lab experiments. It has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in some applications. In addition, the exact mechanism of action of 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine. One area of research is to further investigate its potential therapeutic applications in neurology, psychiatry, and oncology. Another area of research is to elucidate its mechanism of action and identify its molecular targets in the brain and cancer cells. In addition, the development of more potent and selective analogs of 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine may lead to the discovery of new drugs with improved therapeutic efficacy and fewer side effects.

Synthesis Methods

The synthesis of 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 2-methoxyphenol in the presence of acetic anhydride and pyridine. The resulting compound is then acetylated with acetic anhydride to obtain the final product. The purity and yield of 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine can be improved by recrystallization from ethanol.

Scientific Research Applications

1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine has been studied for its potential therapeutic applications in various medical fields. In neurology, it has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and stroke. In psychiatry, 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In oncology, 1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.

properties

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16-7-6-8-18(17(16)2)22-11-13-23(14-12-22)21(24)15-26-20-10-5-4-9-19(20)25-3/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAENTERFWMETBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone

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